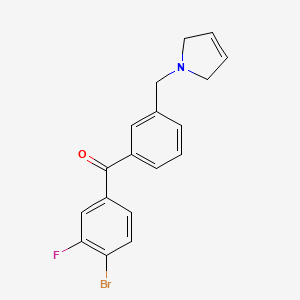

5-Bromo-2-(piperidin-1-ylmethyl)pyridine

Descripción general

Descripción

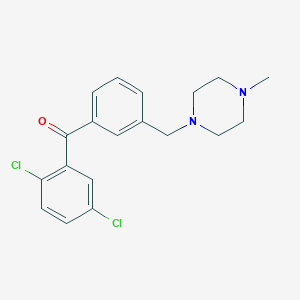

“5-Bromo-2-(piperidin-1-ylmethyl)pyridine” is a chemical compound with the empirical formula C8H11BrN4 . It is a solid substance and is used for industrial and scientific research purposes .

Molecular Structure Analysis

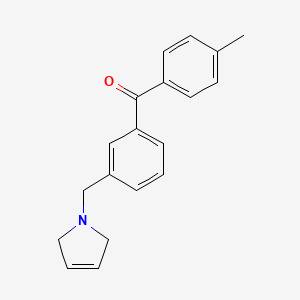

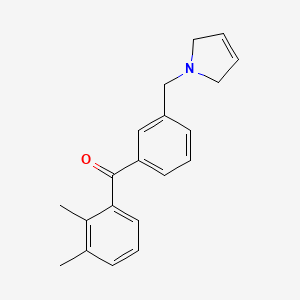

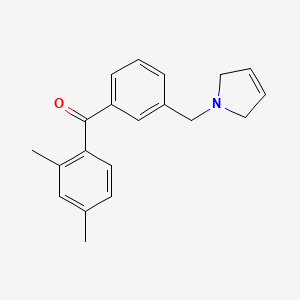

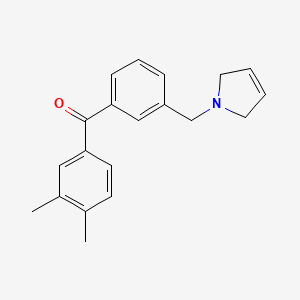

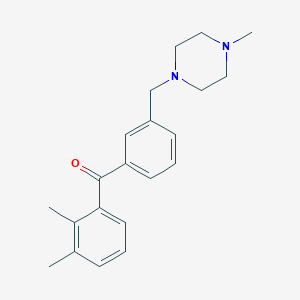

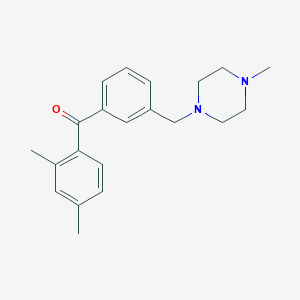

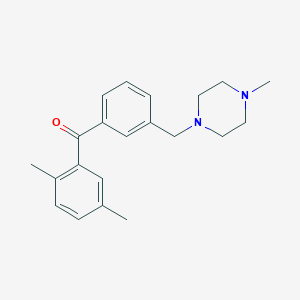

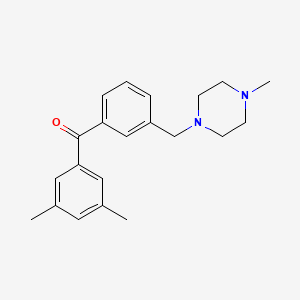

The molecular structure of “5-Bromo-2-(piperidin-1-ylmethyl)pyridine” can be represented by the SMILES stringBrc1cnc(nc1)N2CCNCC2 . The InChI code for this compound is 1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 . Physical And Chemical Properties Analysis

“5-Bromo-2-(piperidin-1-ylmethyl)pyridine” is a solid substance . It has a molecular weight of 243.10 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Spectroscopic and Theoretical Studies

- Spectroscopic Characterization: 5-Bromo-2-(piperidin-1-ylmethyl)pyridine has been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These methods help in understanding the molecular structure and properties of this compound (Vural & Kara, 2017).

- Density Functional Theory (DFT) Analysis: The geometric structure, vibrational frequencies, and chemical shifts of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine have been explored using DFT. This is crucial for predicting the behavior of the molecule in various environments (Vural & Kara, 2017).

Synthesis and Reactivity

- Synthesis Methods: Different methods have been developed for synthesizing compounds related to 5-Bromo-2-(piperidin-1-ylmethyl)pyridine. These methods are crucial for creating intermediates used in various pharmaceutical and chemical applications (Shen Li, 2012).

- Reactivity Studies: Research on the reactivity of similar compounds, including their interaction with different chemicals and conditions, is significant for the application in synthetic chemistry (Ahmad et al., 2017).

Biological and Pharmaceutical Applications

- Antimicrobial Activities: Studies on compounds structurally similar to 5-Bromo-2-(piperidin-1-ylmethyl)pyridine show significant antimicrobial activities. These findings can lead to the development of new antimicrobial agents (H. Vural & M. Kara, 2017).

- Potential in Drug Development: The structural features of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine make it a candidate for further exploration in drug development, especially in targeting specific biological pathways (Ahmad et al., 2017).

Safety And Hazards

Direcciones Futuras

Piperidines, which include “5-Bromo-2-(piperidin-1-ylmethyl)pyridine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions for “5-Bromo-2-(piperidin-1-ylmethyl)pyridine” and similar compounds may involve their use in drug design and synthesis .

Propiedades

IUPAC Name |

5-bromo-2-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPUOJGAYLZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634144 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-1-ylmethyl)pyridine | |

CAS RN |

364794-78-5 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)